molecular formula C20H22Cl2N2O2 B3520548 2-(2,4-DICHLOROPHENOXY)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-ETHANONE

2-(2,4-DICHLOROPHENOXY)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B3520548
M. Wt: 393.3 g/mol
InChI Key: BWCVUNDYYXEXOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-DICHLOROPHENOXY)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-ETHANONE is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of dichlorophenoxy and dimethylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENOXY)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form 2-(2,4-dichlorophenoxy)alkane. This intermediate is then reacted with 2,3-dimethylphenylpiperazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification methods, such as chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENOXY)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenoxy compounds, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,4-DICHLOROPHENOXY)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-ETHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)propanoic acid: Known for its herbicidal properties.

    (±)-Diclofop: Another herbicide with a similar dichlorophenoxy structure.

    2,4-Dichlorophenoxyacetic acid: Widely used as a herbicide and plant growth regulator.

Uniqueness

2-(2,4-DICHLOROPHENOXY)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-ETHANONE stands out due to its unique combination of dichlorophenoxy and dimethylphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O2/c1-14-4-3-5-18(15(14)2)23-8-10-24(11-9-23)20(25)13-26-19-7-6-16(21)12-17(19)22/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCVUNDYYXEXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-DICHLOROPHENOXY)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
2-(2,4-DICHLOROPHENOXY)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
2-(2,4-DICHLOROPHENOXY)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
2-(2,4-DICHLOROPHENOXY)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
2-(2,4-DICHLOROPHENOXY)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(2,4-DICHLOROPHENOXY)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.